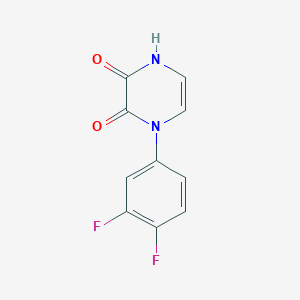

1-(3,4-Difluorophenyl)-1,4-dihydropyrazine-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, Blatter radicals 1-(3,4-difluorophenyl)-(1a) and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl (1b) were prepared in good yields through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 .

Molecular Structure Analysis

While specific molecular structure analysis for “1-(3,4-Difluorophenyl)-1,4-dihydropyrazine-2,3-dione” is not available, similar compounds such as “(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine” and “(3,4-Difluorophenyl)zinc(1+) bromide” have been studied .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, “3,4-Difluorophenyl isocyanate” is used as a reagent, catalyst, and intermediate in diverse chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds such as “2-Bromo-1-(3,4-difluorophenyl)ethanone” have been reported. It has a molecular weight of 235.03 and is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Optical Properties of Analogous Compounds

Compounds such as diketopyrrolopyrroles, which share a resemblance in structural complexity with "1-(3,4-Difluorophenyl)-1,4-dihydropyrazine-2,3-dione," are pivotal in the development of high-quality dyes and materials for electronic devices due to their exceptional optical properties. The synthesis, reactivity, and understanding of the relationship between structure and optical behavior of such compounds have been extensively explored. These materials exhibit significant changes in their linear and nonlinear optical properties upon chromophore extension, demonstrating their potential in fluorescence imaging and as active materials in optoelectronic devices (Grzybowski & Gryko, 2015).

Applications in Organic Electronics and Material Science

Functionalized quinazolines and pyrimidines, akin to the heterocyclic core of "this compound," have found applications in optoelectronic materials. The integration of quinazoline and pyrimidine units into π-extended conjugated systems has been shown to be of great value for the creation of novel optoelectronic materials, with applications ranging from organic light-emitting diodes (OLEDs) to solar cells and image sensors. The incorporation of such heterocyclic units into materials design enables the fabrication of devices with enhanced electroluminescent properties and potential for thermally activated delayed fluorescence emitters (Lipunova et al., 2018).

Environmental and Biodegradation Studies

Understanding the environmental fate and biodegradation mechanisms of polyfluoroalkyl chemicals, which could be structurally or functionally related to fluorinated compounds like "this compound," is crucial for evaluating their environmental impact and safety. Studies have focused on the microbial degradation of such chemicals and their transformation into less harmful products, emphasizing the need for comprehensive research on their biodegradability, degradation pathways, and the identification of degradation intermediates (Liu & Avendaño, 2013).

Safety and Hazards

Future Directions

The future directions in the study of similar compounds involve the development of radical-mediated selective processes in organic synthesis and catalysis, photochemistry, and electrochemistry . Additionally, compounds like “(S)-2-chloro-1-(3,4-difluorophenyl)ethanol” are being studied as intermediates for drug synthesis .

Properties

IUPAC Name |

4-(3,4-difluorophenyl)-1H-pyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O2/c11-7-2-1-6(5-8(7)12)14-4-3-13-9(15)10(14)16/h1-5H,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFKVWRZKXWJNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=CNC(=O)C2=O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Methoxyethyl)-3-methylazetidin-1-yl]-(6-methylsulfonylpyridin-3-yl)methanone](/img/structure/B2580245.png)

![(5Z)-3-cyclopentyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2580246.png)

![3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2580249.png)

![4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B2580250.png)

![N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2580251.png)

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2580259.png)

![N-(1-cyanocyclopentyl)-2-[[5-(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2580260.png)

![2-[(tert-butoxy)carbonyl]-6-oxo-octahydrocyclopenta[c]pyrrole-3a-carboxylicacid](/img/structure/B2580263.png)

![2,3-dimethyl-4-oxo-N-(pentan-3-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2580265.png)

![1-{4-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2580268.png)